molecular formula C22H15ClN4O4 B2653320 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide CAS No. 898454-96-1

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide

Cat. No. B2653320
CAS RN: 898454-96-1
M. Wt: 434.84
InChI Key: QWRFFTIWIYJWEY-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is often referred to as CMN-1, and its synthesis, mechanism of action, and biochemical effects have been extensively studied. In

Scientific Research Applications

Synthesis and Catalysis

A novel method involving palladium-catalyzed domino reactions has been developed for the synthesis of 4-phenylquinazolinones, highlighting a strategy that could be relevant for compounds similar to the one of interest. This method facilitates N-benzylation, benzylic C-H amidation, and dehydrogenation in water, suggesting an efficient route for constructing complex quinazolinone derivatives (Hikawa et al., 2012). Additionally, the use of sodium dithionite in a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides presents a simple and effective approach for the preparation of such compounds, potentially applicable to the synthesis of the specified chemical (Romero et al., 2013).

Antimicrobial Activity

Research focusing on the antimicrobial properties of quinazoline derivatives, including structures related to "4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide," has shown promising results. A series of quinazoline derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The findings indicate significant activity against various strains of microorganisms, suggesting the potential use of these compounds in developing new antimicrobial agents (Saravanan et al., 2015).

Corrosion Inhibition

The compound and its related derivatives have been explored for their application in corrosion inhibition. Novel heterocyclic compounds based on quinoline moieties have demonstrated significant efficiency as corrosion inhibitors for mild steel in acidic environments. These findings suggest a potential application in protecting metal surfaces from corrosion, thus extending their lifespan and maintaining their integrity in industrial applications (Rbaa et al., 2019).

properties

IUPAC Name

4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-19-8-3-2-7-17(19)22(29)26(13)16-6-4-5-15(12-16)25-21(28)14-9-10-18(23)20(11-14)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRFFTIWIYJWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide

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